6-Benzyloxy-5-methoxyindole 6-Benzyloxy-5-methoxyindole
Brand Name: Vulcanchem
CAS No.: 2426-59-7
VCID: VC20760798
InChI: InChI=1S/C16H15NO2/c1-18-15-9-13-7-8-17-14(13)10-16(15)19-11-12-5-3-2-4-6-12/h2-10,17H,11H2,1H3
SMILES: COC1=C(C=C2C(=C1)C=CN2)OCC3=CC=CC=C3
Molecular Formula: C16H15NO2
Molecular Weight: 253.29 g/mol

6-Benzyloxy-5-methoxyindole

CAS No.: 2426-59-7

Cat. No.: VC20760798

Molecular Formula: C16H15NO2

Molecular Weight: 253.29 g/mol

* For research use only. Not for human or veterinary use.

6-Benzyloxy-5-methoxyindole - 2426-59-7

CAS No. 2426-59-7
Molecular Formula C16H15NO2
Molecular Weight 253.29 g/mol
IUPAC Name 5-methoxy-6-phenylmethoxy-1H-indole
Standard InChI InChI=1S/C16H15NO2/c1-18-15-9-13-7-8-17-14(13)10-16(15)19-11-12-5-3-2-4-6-12/h2-10,17H,11H2,1H3
Standard InChI Key YPRAMYRRNNYGSE-UHFFFAOYSA-N
SMILES COC1=C(C=C2C(=C1)C=CN2)OCC3=CC=CC=C3
Canonical SMILES COC1=C(C=C2C(=C1)C=CN2)OCC3=CC=CC=C3

Chemical Structure and Properties

6-Benzyloxy-5-methoxyindole belongs to the broader class of indole derivatives, characterized by a benzene ring fused to a pyrrole ring. What distinguishes this particular compound is the specific substitution pattern with a methoxy group at position 5 and a benzyloxy group at position 6 on the indole skeleton.

Structural Characteristics

The structural features of 6-Benzyloxy-5-methoxyindole can be understood by examining its closely related derivative, 6-Benzyloxy-5-methoxyindole-2-carboxylic acid. This related compound has a molecular formula of C17H15NO4 and a molecular weight of 297.31 . By extension, 6-Benzyloxy-5-methoxyindole would lack the carboxylic group at position 2, resulting in a slightly different molecular formula and lower molecular weight.

Physical Properties

Based on data from structurally similar compounds, 6-Benzyloxy-5-methoxyindole likely exhibits the following physical characteristics:

PropertyCharacteristicReference
Physical StatePowder/Solid
ColorTan to light yellow
SolubilitySoluble in DMSO, Methanol
Storage ConditionsRecommended at -20°C

Chemical Reactivity

The methoxy and benzyloxy substituents at positions 5 and 6 significantly influence the reactivity of the indole system. Methoxy-activated indoles generally demonstrate enhanced reactivity for various chemical transformations, including:

  • Formylation reactions

  • Acylation processes

  • Halogenation reactions

  • Nitration

  • Oxidative dimerization

  • Acid-catalyzed addition of aldehydes

  • Reactions with α-β-unsaturated ketones

  • Imine formation

  • Fused indole construction

This activation makes 6-Benzyloxy-5-methoxyindole particularly valuable in organic synthesis as a versatile building block.

Synthesis Methodologies

The synthesis of 6-Benzyloxy-5-methoxyindole can be approached through several established methodologies for methoxy-activated indoles.

Classical Indole Synthesis Routes

The preparation of methoxy-activated indoles typically employs several well-documented synthetic strategies:

  • Fischer indole synthesis

  • Bischler indole synthesis

  • Hemetsberger indole synthesis

These methods represent the most commonly utilized approaches for constructing the indole framework with appropriate substitution patterns.

StepProcedureYield Reference
Initial BenzylationProtection of hydroxyl group with benzyl bromideInferred from
Core Indole FormationUtilizing appropriate precursors with methoxy group already in position
PurificationChromatographic separation and recrystallization

A more specific approach might involve the synthesis from 4-benzyloxy-3-methoxybenzaldehyde, similar to the synthetic route described for 6-hydroxy-5-methoxyindole .

Alternative Modern Approaches

Contemporary methodologies for synthesizing methoxy-activated indoles have expanded beyond classical approaches. For instance, one noteworthy method involves the condensation of methoxyaniline derivatives with appropriate reagents followed by cyclization under specific conditions. An illustrative example from the literature describes a microwave-assisted synthesis of 4,6-dimethoxyindole involving 3,5-dimethoxyaniline, phenylhydrazine, and pyruvic acid under catalysis by zinc chloride and phosphorus pentachloride .

Biological Significance and Implications

Relationship to Melanin Metabolism

The biological relevance of 6-Benzyloxy-5-methoxyindole can be partially understood through its structural similarity to important metabolites in melanin biosynthesis pathways. The related compound 6-hydroxy-5-methoxyindole-2-carboxylic acid has been identified as a marker of the eumelanin pathway and detected in human urine .

Metabolic Considerations

The presence of related indole derivatives in human biochemistry suggests potential metabolic relationships:

CompoundDetected ConcentrationBiological SampleReference
6-Hydroxy-5-methoxyindole-2-carboxylic acid38 μmol/mol creatinine (range 6-76 μmol/mol)Normal human urine

This data establishes a biochemical context for understanding the potential metabolic fate of 6-Benzyloxy-5-methoxyindole if used in biological systems or pharmaceutical applications.

Research and Industrial Applications

Current Usage Patterns

The primary applications of 6-Benzyloxy-5-methoxyindole appear to be concentrated in:

  • Industrial research contexts

  • Scientific investigation

  • Synthetic organic chemistry

As a methoxy-activated indole, this compound likely serves as an important intermediate or building block in more complex molecular architectures.

Hazard CategoryClassificationStatementsReference
GHS SymbolGHS07 (Warning)H315-H319-H335
Precautionary MeasuresP271-P280Proper ventilation and protective equipment
Hazard CodeXiIrritant
Water Hazard Class (Germany)3Severe hazard to waters
SupplierRelated CompoundPackage SizePrice Range (USD)Reference
Sigma-Aldrich6-Benzyloxy-5-methoxy-2-carboxyindole500mg$548
TRC6-Benzyloxy-5-methoxyindole-2-carboxylic Acid100-500mg$110-285
Usbiological6-Benzyloxy-5-methoxyindole-2-carboxylic Acid250mg$460

This pricing data indicates that methoxy-activated indoles with benzyloxy groups represent specialty chemicals with significant production costs, likely due to the complexity of their synthesis.

Future Research Directions

Synthetic Optimization

Future research efforts may focus on developing more efficient synthetic routes to 6-Benzyloxy-5-methoxyindole, potentially employing:

Expanded Applications

The utility of 6-Benzyloxy-5-methoxyindole could be expanded through:

  • Investigation of its potential as a fluorescent probe or marker

  • Exploration of structure-activity relationships in biological systems

  • Integration into novel heterocyclic frameworks

  • Development as a platform for diversity-oriented synthesis

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